2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2375248-81-8 . It has a molecular weight of 191.66 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The IUPAC Name for this compound is 2-((1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl)acetic acid hydrochloride . The InChI Code is 1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 191.66 .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Studies
- Metabolic Pathways and Excretion : Research into the metabolism and excretion of related compounds, such as the investigation of cis- and trans-4-hydroxycyclohexylacetic acid in the context of tyrosine metabolism, offers insights into the metabolic pathways and potential implications for compounds with similar structures. The study conducted by Niederwieser, Wadman, and Danks (1978) identified these compounds in the urine of a child and her mother, suggesting the involvement of a defective 4-hydroxyphenylpyruvate dioxygenase in their metabolism (Niederwieser, Wadman, & Danks, 1978).
Pharmacokinetic Studies
- Pharmacokinetics of Analogues : The pharmacokinetics, including absorption, metabolism, and excretion of similar compounds like MK-0524, a prostaglandin D2 receptor antagonist, have been extensively studied. This research provides a framework for understanding how related substances might behave in the human body. Karanam et al. (2007) detailed the process for MK-0524, emphasizing its absorption, major excretion routes, and metabolism to various metabolites (Karanam et al., 2007).
Imaging Studies
- PET Imaging Applications : Research into PET imaging, such as the study by Wong et al. (2013) on high-affinity α4β2 nicotinic acetylcholine receptors with 18F-AZAN, a novel radiotracer, demonstrates potential applications in neurology and pharmacology. This work highlights the utility of similar compounds in imaging studies to assess receptor binding and brain kinetics (Wong et al., 2013).
Therapeutic Potential
- Targeted Therapy Research : The Phase II study of yttrium-90-DOTA-biotin pretargeted by NR-LU-10 antibody/streptavidin in patients with metastatic colon cancer, as researched by Knox et al. (2000), sheds light on the therapeutic potential and safety of targeted radiolabeled compounds in treating specific cancers (Knox et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIDQHKIJWYII-VWZUFWLJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.